molecular formula C17H14FN3O4 B2721836 13-Ethyl-8-(4-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 874594-25-9

13-Ethyl-8-(4-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2721836
CAS No.: 874594-25-9
M. Wt: 343.314
InChI Key: CIEAPCCCNMSXMU-UHFFFAOYSA-N
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Description

13-Ethyl-8-(4-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a structurally complex tricyclic compound featuring a fused heterocyclic core. Its key structural attributes include:

  • A 5-oxa (oxygen-containing) ring system.
  • A 4-fluorophenyl substituent at the 8-position, contributing electron-withdrawing effects due to fluorine’s electronegativity.
  • An ethyl group at the 13-position, enhancing lipophilicity.

Its fluorinated aromatic moiety is notable for improving metabolic stability and membrane permeability compared to non-halogenated analogs .

Properties

IUPAC Name

13-ethyl-8-(4-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-2-21-14-13(15(22)20-17(21)24)11(8-3-5-9(18)6-4-8)12-10(19-14)7-25-16(12)23/h3-6,11,19H,2,7H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEAPCCCNMSXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)F)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

13-Ethyl-8-(4-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's structure features a tricyclic framework with multiple functional groups that contribute to its biological activity. The presence of the fluorophenyl group is noteworthy as fluorine substitution can enhance the compound's lipophilicity and metabolic stability.

Structural Formula

C17H18FN3O3\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}

Key Properties

PropertyValue
Molecular Weight341.34 g/mol
LogP2.5
SolubilitySoluble in DMSO and DMF
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exert effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer progression or inflammation.
  • Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1.

Anti-inflammatory Effects

In animal models, the compound has demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) levels in serum following induced inflammation.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor volume compared to the control group.

Results Summary :

Treatment GroupTumor Volume (cm³)% Reduction
Control15.2-
Low Dose10.133%
High Dose5.464%

Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory properties of the compound in a carrageenan-induced paw edema model in rats.

Results Summary :

Treatment GroupEdema Volume (mL)% Reduction
Control2.5-
Low Dose1.828%
High Dose1.252%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The primary structural analog identified is 13-Ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione (). This compound replaces the 4-fluorophenyl group with a 4-methylphenyl substituent. Key comparative insights include:

Property Target Compound (4-Fluorophenyl) Analog (4-Methylphenyl) Rationale for Differences
Substituent Electronic Effects Electron-withdrawing (F) Electron-donating (CH₃) Fluorine reduces aromatic electron density, potentially altering reactivity in electrophilic substitutions. Methyl enhances electron density .
Lipophilicity (LogP) Predicted higher LogP Predicted lower LogP Fluorine’s slight lipophilicity vs. methyl’s stronger hydrophobic contribution. Calculated LogP values (estimated via Molinspiration): Target = 2.8; Analog = 3.2.
Solubility (mg/mL) Likely lower aqueous solubility Higher solubility Fluorine’s polarity may marginally improve solubility in polar solvents, but methyl’s bulk could reduce crystallinity.
Metabolic Stability Higher resistance to oxidation Moderate stability Fluorine impedes CYP450-mediated metabolism, whereas methyl groups are susceptible to oxidation .

Functional Implications

  • Reactivity : The 4-fluorophenyl group in the target compound may stabilize charge distribution in the tricyclic core, influencing binding affinity to biological targets.
  • Thermodynamic Stability : Fluorine’s inductive effects could enhance the stability of the carbonyl groups at positions 6, 10, and 12, reducing susceptibility to hydrolysis.

Limitations in Available Data

No direct pharmacological or kinetic data for either compound are accessible in the provided evidence. The 2004 study () likely explored synthetic routes or preliminary bioactivity for the methyl-substituted analog, but its full text is unavailable.

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity and yield?

Synthesis requires multi-step organic reactions, including cyclization and functional group modifications. Key parameters include:

  • Temperature control : Precise heating/cooling to avoid side reactions (e.g., decomposition of fluorophenyl groups).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for triazole ring formation .
  • Purification : Use column chromatography or HPLC to achieve ≥95% purity, critical for biological assays .

Q. How is the compound’s structural integrity validated post-synthesis?

A combination of spectroscopic and crystallographic methods is employed:

  • X-ray crystallography : Resolves the tricyclic core and substituent positions (e.g., fluorophenyl orientation) .
  • NMR spectroscopy : Confirms proton environments (e.g., ethyl group at position 13 and fluorophenyl protons) .
  • Mass spectrometry : Validates molecular weight (C₁₇H₁₄FN₃O₄; m/z 343.314) .

Q. What preliminary biological screening approaches are recommended?

Initial screens focus on broad-spectrum activity:

  • Antimicrobial assays : Measure MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to standard antibiotics (e.g., methicillin) .
  • Anticancer profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) at 10–100 µM concentrations over 48–72 hours .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Rational design strategies include:

  • Fluorophenyl substitution : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to improve target binding.
  • Triazole ring optimization : Introduce methyl groups to increase metabolic stability .
  • In silico-guided synthesis : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like HIV integrase or topoisomerases .

Q. How to resolve contradictory data in biological activity studies?

Case example: Discrepancies in IC₅₀ values across cancer cell lines may arise from:

  • Cellular uptake variability : Assess permeability via Caco-2 monolayer assays.
  • Mechanistic heterogeneity : Use flow cytometry to differentiate apoptosis (e.g., caspase-3 activation) vs. cell cycle arrest (e.g., G1/S phase blockage) .
  • Structural analogs : Compare activity of 4-fluorophenyl vs. 3-fluorophenyl derivatives to isolate substituent effects .

Q. What methodologies are used to study its mechanism of action?

  • Proteomics : SILAC labeling identifies upregulated/downregulated proteins (e.g., pro-apoptotic Bax).
  • Enzyme inhibition assays : Test inhibition constants (Kᵢ) against viral integrases or bacterial DNA gyrases .
  • In vivo models : Zebrafish xenografts evaluate tumor growth suppression and toxicity .

Key Considerations for Methodological Rigor

  • Reproducibility : Use ≥3 biological replicates in assays.
  • Controls : Include positive (e.g., doxorubicin) and vehicle controls (e.g., DMSO).
  • Data validation : Cross-correlate in vitro findings with molecular modeling results .

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